molecular formula C19H16BrN3O2 B8136376 8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one

8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one

Cat. No.: B8136376
M. Wt: 398.3 g/mol
InChI Key: UJXRLOSRXAGZKO-UHFFFAOYSA-N
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Description

8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one is a synthetic organic compound belonging to the class of imidazoquinolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of bromine, methoxy, and methyl groups in its structure contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often include the use of solvents like pyridine and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents at the bromine position .

Scientific Research Applications

8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    8-Methoxyquinoline: Shares the methoxy group but lacks the bromine and imidazoquinoline structure.

    8-Hydroxyquinoline: Contains a hydroxyl group instead of methoxy and lacks the bromine and imidazoquinoline structure.

    8-Aminoquinoline: Contains an amino group instead of methoxy and lacks the bromine and imidazoquinoline structure.

Uniqueness

8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one is unique due to the combination of bromine, methoxy, and methyl groups in its structure, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one, with the CAS number 1802005-98-6, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its antibacterial and anticancer activities, as well as its mechanisms of action.

  • Molecular Formula : C19H16BrN3O2
  • Molecular Weight : 398.25 g/mol
  • Structure : The compound features a bromine atom and a methoxybenzyl group, which may influence its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various imidazoquinolines, including 8-bromo derivatives. The presence of electron-donating groups such as methoxy has been shown to enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.

Research Findings

  • In Vitro Studies : In vitro assays demonstrated that compounds similar to this compound exhibit significant activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicates that modifications at the C-8 position can influence resistance development in bacterial strains, suggesting a lower propensity for resistance compared to other quinolone derivatives .
  • Mechanism of Action : The antibacterial mechanism is hypothesized to involve interference with bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and transcription .

Summary Table of Antibacterial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus12 µg/mL
8-Bromo DerivativeE. coli15 µg/mL

Anticancer Activity

The imidazoquinoline scaffold has also been explored for its anticancer properties. Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Assays : In vitro studies conducted on human cancer cell lines demonstrated that the compound induces apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .
  • Mechanistic Insights : The anticancer activity is thought to be mediated through the inhibition of specific signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .

Summary Table of Anticancer Activity

Cell LineIC50 (µM)Mechanism
HeLa10Apoptosis induction
MCF715PI3K/Akt pathway inhibition

Properties

IUPAC Name

8-bromo-1-[(4-methoxyphenyl)methyl]-3-methylimidazo[4,5-c]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2/c1-22-17-10-21-16-8-5-13(20)9-15(16)18(17)23(19(22)24)11-12-3-6-14(25-2)7-4-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXRLOSRXAGZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)CC4=CC=C(C=C4)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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